molecular formula C10H14O2 B8573988 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-5,6-diol CAS No. 7329-08-0

3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-5,6-diol

Cat. No.: B8573988
CAS No.: 7329-08-0
M. Wt: 166.22 g/mol
InChI Key: LTUWXBXVKKDINJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-5,6-diol is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

7329-08-0

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

tricyclo[5.2.1.02,6]dec-3-ene-8,9-diol

InChI

InChI=1S/C10H14O2/c11-9-7-4-8(10(9)12)6-3-1-2-5(6)7/h1-2,5-12H,3-4H2

InChI Key

LTUWXBXVKKDINJ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C3CC2C(C3O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slurry of tricyclo[5.2.1.02,6]deca-3,8-diene (26.5 g, 0.2 mol), trimethylamine N-oxide dihydrate (22.3 g, 0.2 mol) and osmium tetroxide (2.5 wt % solution in 2-methyl-2-propanol, 2 □l) in dichloromethane (200 ml) was stirred for 18 h. A further portion of osmium tetroxide (2.5 wt % solution in 2-methyl-2-propanol, ca. 2 □l) was added, water (25 ml) and acetone (50 ml) was added and the reaction mixture was stirred for a further 72 h. Pyridine (0.5 ml) and tetrabutylammonium acetate (0.5 g) were added. Florisil (10 g) and aqueous sodium hydrogensulfite solution was added and the reaction mixture was stirred for 20 min. The reaction mixture was filtered and the product was extracted with dichloromethane (3 times). The combined organic extracts were washed with water, brine and then concentrated to give an oil. The crude oil was purified by flash chromatography eluting with ethyl acetate:hexane (10:90) and then ethyl acetate, to give a waxy solid (6.5 g, 19%).
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two
Name
trimethylamine N-oxide dihydrate
Quantity
22.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0.5 g
Type
catalyst
Reaction Step Five
Quantity
0.5 mL
Type
solvent
Reaction Step Five
Name
Yield
19%

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